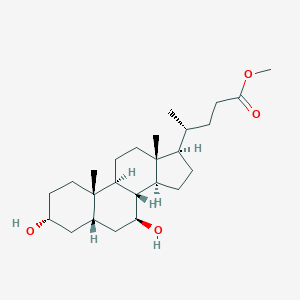
5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of related compounds often involves electroreduction or other preparative methods. For instance, the electroreduction of methyl 5-nitro-4-oxopentanate in acidic-alcoholic solutions has been studied, highlighting the influence of various factors such as cathode material, temperature, and solvent nature on the yield and quality of the resulting compounds (Konarev, A., Lukyanets, E. A., & Negrimovskii, V. M., 2007). Another approach involves the synthesis from levulinic acid through esterification and bromination processes (Yuan, Lin, 2006).
Molecular Structure Analysis
The molecular structure of related compounds has been explored through synthesis and subsequent analysis, including FTIR spectroelectrochemistry. Studies have synthesized complexes to investigate the thermal stability and absorption bands, providing insights into the molecular structure and potential applications (Kowalski, K., et al., 2009).
Chemical Reactions and Properties
The chemical properties of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid and related compounds involve various reactions, including electrosynthesis and reactions with different nucleophiles. Studies have investigated the electrosynthesis processes and the effects of different conditions on the reaction outcomes, such as yield and compound purity (Konarev, A., et al., 2007).
Physical Properties Analysis
The physical properties of organic compounds like this compound depend significantly on their molecular structure. While specific studies on this compound's physical properties are limited, related research offers valuable insights. For example, the preparation of isotopomers of 5-aminolevulinic acid, a related compound, has been described, providing a scheme for high-yield synthesis and insights into physical property variations with isotopic substitution (Shrestha‐Dawadi, P. B., & Lugtenburg, J., 2003).
Chemical Properties Analysis
The chemical properties of such compounds are typically explored through their reactions, synthesis routes, and interaction with various agents. The electrosynthesis process, for instance, not only serves as a method for producing amino acids but also allows for the examination of the chemical behavior under different conditions, revealing insights into reactivity, stability, and transformation possibilities (Konarev, A., et al., 2007).
Scientific Research Applications
Electrosynthesis
Electrosynthesis of related compounds, such as 5-amino-4-oxopentanoic acid hydrochloride, has been explored. This involves the electroreduction of methyl 5-nitro-4-oxopentanate, which can produce hydroxyamino and amino compounds. Various factors affect the yield and quality, including cathode material, electricity amount, temperature, and solvent nature. This process shows potential for synthesizing related complex organic molecules, possibly including variants of 5-((2-(Methylamino)-5-nitrophenyl)amino)-5-oxopentanoic acid (Konarev, Lukyanets, & Negrimovskii, 2007).
Synthesis in Medical Imaging
Compounds like this compound can be precursors in synthesizing medical imaging agents. For example, the synthesis of Iothalamic acid, an ionic X-ray contrast agent, involves similar compounds. This suggests the potential use of this compound in developing new imaging agents (He Yong-jun, 2009).
Isotope Enrichment
This compound could also be relevant in the preparation of isotopomers, as seen with similar compounds like 5-Amino-4-oxopentanoic acid (5-aminolevulinic acid), a precursor in biosynthesis of biologically active porphyrins. Such compounds are important in photosynthesis and oxygen transport. The possibility of preparing isotopomers suggests applications in advanced biochemical and medical research (Shrestha‐Dawadi & Lugtenburg, 2003).
Bioactive Compound Synthesis
The related structure of this compound implies potential in synthesizing various bioactive heterocycles. These heterocycles can have applications in developing antimicrobial agents, showcasing the compound's utility in medicinal chemistry (El-ziaty et al., 2018).
Antitumor Drug Synthesis
Similar compounds are used in synthesizing antitumor drugs like Temozolomide. This pathway highlights the potential of this compound in developing novel antitumor medications (Wang et al., 1997).
Mechanism of Action
Target of Action
Similar compounds have been found to interact with various enzymes involved in amino acid and protein biosynthesis . These enzymes are crucial for the vitality of fungi, and blocking their action often leads to growth inhibition .
Mode of Action
It’s possible that it may interact with its targets in a similar manner to other aminosalicylic acids, which are known to be bacteriostatic against mycobacterium tuberculosis . They prevent the multiplication of bacteria without destroying them and also inhibit the onset of bacterial resistance to other drugs .
Biochemical Pathways
It’s possible that it may affect the biosynthesis of amino acids and proteins, as suggested by studies on similar compounds . These pathways are rich in enzymes that are descriptive of fungi, and their inhibition often leads to growth inhibition .
Pharmacokinetics
BMAA is cleared from plasma in a rapid distribution phase followed by a slower elimination phase . After continuous infusion, steady-state brain concentrations can be achieved .
Result of Action
Similar compounds have been found to have potent regulatory effects on the basic metabolism and cell development of organisms like cyanobacteria . They influence cell differentiation and primary metabolic processes such as nitrogen fixation, photosynthesis, carbon fixation, and various biosynthetic processes .
Action Environment
The action of Glutaric Acid-2-methylamino-5-nitromonoanilide may be influenced by environmental factors. For instance, cyanobacteria were found to be more sensitive to exogenous BMAA under nitrogen-limited growth conditions . This suggests that the compound’s action, efficacy, and stability could be influenced by the availability of nutrients in the environment.
Safety and Hazards
Future Directions
properties
IUPAC Name |
5-[2-(methylamino)-5-nitroanilino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O5/c1-13-9-6-5-8(15(19)20)7-10(9)14-11(16)3-2-4-12(17)18/h5-7,13H,2-4H2,1H3,(H,14,16)(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEBOWQSCVIKQHZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=C(C=C(C=C1)[N+](=O)[O-])NC(=O)CCCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15N3O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20517746 | |
| Record name | 5-[2-(Methylamino)-5-nitroanilino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
281.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
91644-13-2 | |
| Record name | 5-[2-(Methylamino)-5-nitroanilino]-5-oxopentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20517746 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.











![Dibenzo[b,f][1,4]thiazepin-11(10H)-one](/img/structure/B18476.png)




